6-Chlorohexan-1-amine
Overview
Description
6-Chlorohexan-1-amine is an organic compound with the molecular formula C6H14ClN. It is a primary amine where a chlorine atom is substituted at the sixth position of the hexane chain.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing this compound involves the nucleophilic substitution of 6-chloro-1-hexanol with ammonia or an amine under basic conditions.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 6-chloro-1-hexanenitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound often employs large-scale nucleophilic substitution reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems for precise control .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: 6-Chlorohexan-1-oxime.
Reduction: 6-Chlorohexane.
Substitution: 6-Hydroxyhexan-1-amine.
Scientific Research Applications
6-Chlorohexan-1-amine has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting the central nervous system and metabolic pathways.
Biological Studies: It is employed in studying enzyme-substrate interactions and as a precursor for labeling biomolecules.
Industrial Applications: Used in the production of polymers, resins, and as an intermediate in the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 6-Chlorohexan-1-amine involves its interaction with various molecular targets, primarily through its amine group. It can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s biological activity .
Comparison with Similar Compounds
6-Bromohexan-1-amine: Similar structure but with a bromine atom instead of chlorine.
6-Iodohexan-1-amine: Contains an iodine atom, leading to even higher reactivity in nucleophilic substitution reactions due to the weak C-I bond.
6-Fluorohexan-1-amine: The fluorine atom imparts different electronic properties, making it less reactive in substitution reactions but more stable.
Uniqueness of 6-Chlorohexan-1-amine: this compound is unique due to the balance between reactivity and stability provided by the chlorine atom. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-chlorohexan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN/c7-5-3-1-2-4-6-8/h1-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVUONUBXHYGCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591199 | |
Record name | 6-Chlorohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16036-99-0 | |
Record name | 6-Chlorohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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